(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
Description
Crystallographic Analysis and X-ray Diffraction Studies
The crystal structure of related chromene carboxamides reveals insights into the target compound’s packing motifs. For example, 2-oxo-2H-chromene-3-carboxamide crystallizes in the monoclinic space group P 1 21/c 1 with lattice parameters a = 4.7630 Å, b = 14.3440 Å, c = 12.3505 Å, and β = 95.601°. Similarly, a triclinic polymorph of 2-imino-2H-chromene-3-carboxamide adopts space group P -1 with a = 6.6213 Å, b = 7.0517 Å, c = 14.0864 Å, α = 101.957°, β = 90.047°, and γ = 106.657°. These systems exhibit Z′ = 1 or 2, suggesting minimal asymmetric unit complexity.
Hydrogen bonding dominates intermolecular interactions. In N-(4-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide, N–H···O and C–H···O bonds form infinite chains, while π-stacking between chromene rings occurs at 3.4–3.6 Å. For the target compound, analogous N–H···O interactions between the carboxamide and imino groups are anticipated, with Cl···π contacts from the 2-chlorophenyl substituent potentially influencing packing.
Spectroscopic Characterization
Properties
IUPAC Name |
2-(2-chlorophenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2/c1-15-8-2-5-11-19(15)25-22(27)17-14-16-9-3-7-13-21(16)28-23(17)26-20-12-6-4-10-18(20)24/h2-14H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJJXXMLCCXMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like malononitrile or ethyl cyanoacetate under basic conditions.
Introduction of the Imine Group: The imine group can be introduced by reacting the chromene derivative with 2-chloroaniline in the presence of a suitable dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the Carboxamide Group: The final step involves the reaction of the imine-containing chromene derivative with 2-methylaniline under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imine group, leading to the formation of oxime derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, such as apoptosis (programmed cell death), cell cycle regulation, and signal transduction pathways.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound belongs to a class of 2-imino-2H-chromene-3-carboxamides, where substituents on the phenylimino and carboxamide groups dictate physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Electron-withdrawing vs.
- Steric effects : Ortho-substituents (e.g., 2-Cl, 2-Me) introduce steric hindrance, which may limit rotational freedom and influence molecular packing, as seen in higher melting points (e.g., 288°C for compound 13a with para-Me) .
- Solubility : Sulfonamide (compound 13a ) and methoxy groups enhance aqueous solubility, whereas chloro and methyl substituents may favor lipid membrane penetration .
Comparison of Yields and Conditions :
- Para-substituted analogs (e.g., 4-Me, 4-OMe) exhibit higher yields (~95%) due to reduced steric hindrance during diazonium coupling .
- Ortho-substituents (e.g., 2-Cl) may lower yields due to steric clashes, though specific data for the target compound is unavailable.
Physicochemical Properties
- Melting points : Ortho-substituted compounds (e.g., 2-Cl, 2-Me) may exhibit higher melting points than para-substituted analogs due to tighter crystal packing .
- Spectroscopic data : IR and NMR spectra for analogs confirm the presence of C=O (~1660 cm⁻¹), C≡N (~2210 cm⁻¹), and NH stretches (~3300 cm⁻¹), consistent with the target compound’s structure .
Biological Activity
The compound (2Z)-2-[(2-chlorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide belongs to the class of imino-2H-chromene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in neuroprotection and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of the compound is . It features a chromene core substituted with a chlorophenyl imine and a methylphenyl group, contributing to its unique chemical properties.
1. Neuroprotective Effects
Recent studies have highlighted the potential of imino-2H-chromene derivatives as multifunctional agents against neurodegenerative diseases, particularly Alzheimer's disease. For instance, a series of derivatives were synthesized and evaluated for their inhibitory effects on key enzymes involved in Alzheimer's pathology:
- BACE1 Inhibition : One derivative demonstrated an IC50 value of 6.31 μM against BACE1, indicating significant inhibitory activity.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition : Compound 10a showed 24.4% inhibition of AChE at 30 μM and an IC50 of 3.3 μM for BuChE, suggesting its potential as a dual inhibitor in Alzheimer's treatment .
The mechanism by which these compounds exert their effects includes:
- Enzyme Inhibition : The compounds act as competitive inhibitors for BACE1 and cholinesterases, potentially leading to increased levels of acetylcholine in synaptic clefts.
- Neuroprotection : In vitro studies indicated that certain derivatives provided protection against amyloid-beta-induced neuronal damage, underscoring their potential in preventing neurodegeneration .
Case Study 1: Neuroprotective Assessment
In a study assessing neuroprotective properties, compound 11b was evaluated for its ability to protect PC12 neuronal cells from Aβ-induced damage. At a concentration of 25 μM, it provided approximately 32.3% protection, demonstrating its potential as a neuroprotective agent .
Case Study 2: Kinetic Analysis
Kinetic studies revealed that compound 10a exhibited a mixed-type inhibition pattern against BuChE, indicating that it may bind to both the enzyme and the substrate. This characteristic is crucial for developing effective inhibitors with therapeutic applications in cognitive disorders .
Summary of Biological Activities
| Activity Type | Compound Tested | IC50 Value (μM) | Notes |
|---|---|---|---|
| BACE1 Inhibition | Compound 10c | 6.31 | Potent inhibitor |
| AChE Inhibition | Compound 10a | - | % Inhibition at 30 μM = 24.4% |
| BuChE Inhibition | Compound 10a | 3.3 | Mixed-type inhibition pattern |
| Neuroprotection | Compound 11b | - | 32.3% protection against Aβ-induced damage |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
